molecular formula C18H13ClFNO3S B606833 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B606833
M. Wt: 377.8 g/mol
InChI Key: IAASQMCXDRISAV-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CU CPT 4a involves the reaction of 3-chloro-6-fluorobenzo[b]thiophene-2-carbaldehyde with ®-3-phenyl-2-(hydroxyimino)propanoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of CU CPT 4a follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

CU CPT 4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and fluoro substituents on the benzo[b]thiophene ring . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of CU CPT 4a .

Biological Activity

The compound (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is a complex organic molecule characterized by its unique structure, which includes a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H16ClFNO2S\text{C}_{17}\text{H}_{16}\text{ClFNO}_2\text{S}

This structure features:

  • A benzothiophene ring, which is known for its biological activity.
  • An amine group that can participate in various biochemical reactions.
  • A carboxylic acid group that can influence the compound's solubility and reactivity.

Anti-inflammatory Properties

The compound has been identified as a competitive inhibitor of Toll-like receptor 3 (TLR3) . TLR3 plays a crucial role in the immune response by recognizing double-stranded RNA, leading to the activation of inflammatory pathways. By inhibiting TLR3, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory responses.

Table 1: Inhibition of Cytokine Production

CytokineEffect of Compound
TNF-αDecreased
IL-1βDecreased

This inhibition suggests potential therapeutic applications in treating inflammatory diseases and gastrointestinal conditions, particularly in models where intestinal crypt cells are protected against damage.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The benzothiophene moiety is particularly effective in inhibiting enzymes that play a role in these processes. The amine group allows for nucleophilic interactions, while the carboxylic acid can facilitate binding to protein targets through ionic interactions.

Case Studies

Several studies have explored similar compounds derived from benzothiophene structures:

  • Benzothiazole Derivatives : These compounds exhibited broad-spectrum anticancer activities across various cell lines, indicating a potential pathway for developing new therapeutic agents .
  • PD-L1 Inhibitors : Research on inhibitors targeting PD-L1 has shown that modifications to similar moieties can enhance binding affinity and biological activity, suggesting that the structural features present in our compound could be optimized for better efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid, and how can stereochemical integrity be maintained?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies to preserve stereochemistry. For example, anhydrous conditions (e.g., THF under nitrogen) and coupling reagents like DCC/NHS are critical for amide bond formation . Zinc-mediated reactions, as seen in analogous fluorophenylpropanoic acid syntheses, may also be applicable for introducing halogens . Purification via HPLC or recrystallization ensures high enantiomeric excess (>95%) .

Q. How can researchers validate the structural and stereochemical configuration of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to confirm connectivity and stereochemistry. For instance, NOESY can identify spatial relationships between the benzothiophene and phenyl groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive confirmation . PubChem-derived computational data (InChIKey, SMILES) should be cross-referenced for validation .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the biological activity of this compound in oncology research?

  • Methodological Answer : Begin with in vitro assays targeting pathways implicated in cancer (e.g., kinase inhibition or apoptosis). Use fluorogenic substrates to measure enzymatic activity modulation. For in vivo studies, employ xenograft models with tumor cells expressing fluorophenyl-sensitive targets, as seen in related beta-amino acid analogs . Dose-response curves and toxicity profiles (e.g., liver/kidney function markers) should be established to assess therapeutic windows.

Q. How can researchers resolve contradictions in biological activity data arising from batch-to-batch purity variations?

  • Methodological Answer : Implement rigorous quality control:

  • Purity Analysis : Use HPLC with UV/fluorescence detection (≥95% purity threshold) .
  • Impact Assessment : Compare activity of purified vs. crude batches in dose-dependent assays.
  • Stability Testing : Monitor degradation products (e.g., hydrolysis of the amide bond) under storage conditions . Contradictions often arise from undetected impurities or racemization; chiral HPLC can identify enantiomeric shifts .

Q. What computational and experimental approaches are optimal for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking/MD Simulations : Use software like AutoDock Vina to predict binding modes to proteins (e.g., benzothiophene interactions with hydrophobic pockets).
  • SPR/Biacore : Measure real-time binding kinetics (KD, kon/koff) for validated targets .
  • Mutagenesis Studies : Introduce point mutations in target proteins (e.g., fluorophenyl-binding residues) to confirm critical interaction sites .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer : Focus on modifying metabolically labile sites:

  • Amide Bond Stabilization : Replace the benzothiophene-carbonyl group with bioisosteres (e.g., heterocyclic rings) .
  • Fluorine Substitution : Introduce additional fluorine atoms at meta/para positions to enhance lipophilicity and block oxidative metabolism .
  • Prodrug Strategies : Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage sites tailored to target tissues .

Properties

IUPAC Name

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAASQMCXDRISAV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336697
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279713-77-7
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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